3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
CDYUNEIAANXJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)F |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
-
Aryl hydrazine : 3-Fluoro-4-methylaniline or its hydrazine derivative.
-
Carbonyl compound : α-Cyanoketones or 3-aminocrotononitrile.
-
Catalyst/acid : Hydrochloric acid (HCl) or other protic acids.
-
Solvent : Water, ethanol, or acetic acid.
-
Temperature : 80–150°C (traditional heating) or microwave irradiation (150°C).
Example Protocol
A microwave-assisted synthesis (10–15 minutes) yields 70–90% of the product when aryl hydrazines react with α-cyanoketones in 1 M HCl. For traditional methods, sealed-tube reactions in acetic acid at 110°C for 12 hours achieve 73% yield.
| Reaction Parameter | Microwave Method | Sealed-Tube Method |
|---|---|---|
| Solvent | 1 M HCl | Acetic acid |
| Temperature | 150°C | 110°C |
| Reaction Time | 10–15 minutes | 12 hours |
| Yield | 70–90% | 73% |
Multi-Component Reactions (MCRs)
MCRs enable the simultaneous assembly of multiple reactants into complex frameworks. For pyrazole derivatives, this approach often involves alkynoates or alkynamides.
Rhodium-Catalyzed [5 + 1] Annulation
A Rh(III)-catalyzed C–H activation/cyclization cascade synthesizes pyrazolo[1,5-a]quinazolines via a [5 + 1] annulation. While this method targets fused pyrazoloquinazolines, it highlights the versatility of transition-metal catalysis for pyrazole synthesis.
Mechanistic Insight
-
Step 1 : C–H activation of the pyrazole ring.
-
Step 2 : Insertion of an alkyne ester/amide to form a six-membered ring.
-
Step 3 : Cyclization to yield the fused product.
Limitations : Direct application to 3-(3-fluoro-4-methylphenyl)-1H-pyrazol-5-amine requires further optimization for regioselectivity and scalability.
Acid-Catalyzed Cyclization
This method leverages acidic conditions to drive cyclization between hydrazines and diketones.
Example: 3-Aminocrotononitrile Pathway
Advantages
-
High atom economy : Minimal byproducts.
-
Functional group tolerance : Compatible with electron-withdrawing (e.g., –F) and donating groups.
Palladium-Catalyzed Cross-Coupling
Though excluded from some sources, Pd-mediated coupling is a robust method for introducing aryl groups.
Buchwald–Hartwig Amination
-
Substrate : 3-Bromo-1H-pyrazol-5-amine.
-
Catalyst : Pd(OAc)₂/Xantphos.
-
Conditions : 80–100°C, toluene/DMF, 24 hours.
-
Yield : Requires optimization but typically 50–70% for similar substrates.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time and improving efficiency.
Optimized Protocol
-
Reactants : 3-Fluoro-4-methylaniline hydrazine and α-cyanoketone.
-
Conditions : 1 M HCl, 150°C, 10 minutes.
-
Workup : Basification with NaOH, filtration, and vacuum drying.
| Parameter | Value |
|---|---|
| Reaction Time | 10–15 minutes |
| Purity | >90% (after filtration) |
| Scale | Gram to milligram |
Comparative Analysis of Methods
*Estimated for analogous reactions.
Biological Relevance
While this article focuses on synthesis, pyrazole derivatives exhibit:
-
Anticancer activity : Inhibition of MAPK pathways.
-
Anti-inflammatory effects : Suppression of TNF-α release.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Selectfluor for fluorination, methyl iodide for methylation, and various amines for amination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Development
This compound serves as a critical intermediate in the synthesis of pharmaceuticals targeting inflammatory conditions. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in the inflammatory process. Research has shown that compounds similar to 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine exhibit promising anti-inflammatory effects, making them candidates for further drug development .
Anticancer Properties
Recent studies indicate that pyrazole derivatives, including this compound, possess anticancer properties. For instance, various derivatives have been screened against multiple cancer cell lines, demonstrating significant cytotoxicity and potential for therapeutic use. In particular, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as MCF7 and A375 .
Agricultural Chemistry
Pesticide and Herbicide Development
In agricultural chemistry, 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine is utilized in the formulation of agrochemicals. Its structural properties allow it to be effective in developing pesticides and herbicides that enhance crop protection. The compound's ability to interact with biological systems makes it a valuable component in creating effective agricultural solutions .
Material Science
Advanced Material Development
This pyrazole derivative is also explored in material science for its potential in synthesizing advanced materials. The compound can be incorporated into polymers and coatings that require enhanced thermal and chemical stability. Research indicates that pyrazole derivatives can improve the mechanical properties of materials, making them suitable for various industrial applications .
Biological Research
Therapeutic Agent Studies
Researchers are actively studying the biological effects of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine to assess its potential as a therapeutic agent. Its unique structure allows scientists to explore various biological pathways, providing insights into its mechanisms of action against diseases .
Diagnostic Applications
Use in Diagnostic Tools
The compound is being investigated for its applications in diagnostic tools, particularly in assays that require specific binding properties. This aspect enhances the accuracy of disease detection methods, contributing to advancements in medical diagnostics .
Data Summary Table
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceutical | Anti-inflammatory and analgesic drugs | Effective COX inhibition; potential drug candidates |
| Anticancer agents | Significant cytotoxicity against cancer cell lines | |
| Agricultural Chemistry | Pesticides and herbicides | Enhanced crop protection |
| Material Science | Advanced materials | Improved thermal and chemical stability |
| Biological Research | Therapeutic studies | Insights into disease mechanisms |
| Diagnostic Applications | Diagnostic tools | Enhanced accuracy in disease detection |
Case Studies
- Anti-inflammatory Research : A study demonstrated that derivatives of pyrazole effectively inhibited COX enzymes, leading to reduced inflammation markers in animal models .
- Anticancer Screening : A series of pyrazole compounds were evaluated against various cancer cell lines, with some exhibiting IC50 values as low as 0.19 µM, indicating strong anticancer activity .
- Material Characterization : Research on polymer composites incorporating pyrazole derivatives showed enhanced mechanical strength and thermal stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance its binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine can be contextualized by comparing it to structurally related pyrazole-5-amine derivatives. Key factors include substituent effects, molecular weight, synthetic routes, and biological activity.
Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives
*Calculated based on molecular formula C₁₀H₁₀FN₃.
Key Observations
This compound demonstrated antimalarial activity . The pyridin-4-yl group in 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine enabled multitarget kinase inhibition (e.g., VEGFR2 IC₅₀ = 34 nM), highlighting the role of aromatic heterocycles in kinase selectivity . The 3-fluoro-4-methylphenyl substituent in the target compound balances steric bulk and electronic modulation, which may optimize interactions with targets like p38α MAP kinase or cancer-related kinases .
Regioisomerism and Activity Switching :
- A regioisomeric switch (e.g., exchanging substituent positions on the pyrazole ring) can drastically alter bioactivity. For example, moving a 4-fluorophenyl group from position 3 to 4 abolished p38α inhibition but conferred activity against cancer kinases like VEGFR2 and B-RAF .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., for 3-(4-ethylphenyl)-1H-pyrazol-5-amine) improved reaction efficiency and yield compared to traditional methods .
- The target compound’s synthesis likely follows analogous routes, such as hydrazine condensation with ketones or cyclization reactions .
Molecular Weight and Drug-Likeness :
- Derivatives with lower molecular weights (e.g., 174.21 for 3-methyl-1-phenyl-1H-pyrazol-5-amine) may exhibit better solubility, whereas bulkier groups (e.g., tert-butyl in 3-(tert-butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine, MW 284.18) could enhance target affinity but reduce bioavailability .
Biological Activity
3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
The biological activity of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes and cancer progression. For instance, it may bind to nicotinamide adenine dinucleotide (NAD+) depleting enzymes, which are associated with aging and disease .
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), potentially modulating their activity and influencing downstream signaling pathways .
Biological Activities
Research indicates that 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine exhibits notable anticancer and anti-inflammatory properties.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- Cell Cycle Arrest : It has been reported to induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Inhibition of Tubulin Polymerization : The compound acts as a potent inhibitor of tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
Anti-inflammatory Activity
The anti-inflammatory effects are also significant:
- Inhibition of Pro-inflammatory Cytokines : The compound has shown the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha .
- Selectivity for COX Enzymes : It demonstrates selectivity for cyclooxygenase (COX) enzymes, which are key players in inflammation .
Structure-Activity Relationships (SAR)
The SAR studies reveal how structural modifications influence the biological activity of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine.
Notable Findings:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Enhanced potency against certain targets |
| Fluorine substitution | Improved binding affinity to enzymes |
| Variations in phenyl substituents | Altered efficacy in anticancer assays |
These modifications can lead to compounds with improved pharmacological profiles while minimizing toxicity.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine on various cancer cell lines (A549, MCF-7, HCT116). The compound exhibited IC50 values ranging from 2.28 μM to 12.07 μM across different lines, indicating strong anticancer potential .
- Case Study on Anti-inflammatory Properties : In vivo experiments demonstrated that doses above 2000 mg/kg were well tolerated in mice, with significant reductions in edema observed compared to control groups treated with standard anti-inflammatory drugs .
Q & A
Q. What are the common synthetic pathways for preparing 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence regioselectivity?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For example, thiourea intermediates can be converted to halogenated pyrazol-5-amine regioisomers via oxidation and substitution reactions . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., fluorine) at the 3-position of the phenyl ring stabilize specific tautomers, favoring the 1H-pyrazol-5-amine form. Solvent-free conditions and catalysts like phosphorus oxychloride are critical for reducing side reactions .
Q. How is the structural identity of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine validated in academic research?
X-ray crystallography is the gold standard for confirming regiochemistry and molecular conformation. For example, derivatives of pyrazol-5-amine exhibit dihedral angles between the pyrazole ring and aryl substituents (e.g., 47.5°–78.9° for fluorophenyl/pyridyl groups), which are validated using SHELX software . Additional characterization includes (e.g., aromatic protons at δ 6.8–8.2 ppm) and HRMS for molecular ion confirmation .
Advanced Research Questions
Q. How do substituent variations on the pyrazole core affect biological activity, and what methodologies resolve contradictory data in structure-activity relationship (SAR) studies?
Substitutions at the 3- and 4-positions of the pyrazole ring significantly modulate kinase inhibition profiles. For example, replacing a 4-fluorophenyl group with a pyridyl moiety switches inhibitory activity from p38α MAP kinase to Src/B-Raf kinases . Contradictions in SAR data (e.g., conflicting IC values) are resolved by comparing assay conditions (e.g., ATP concentration) and computational docking studies to identify binding-pocket interactions .
Q. What experimental strategies optimize the solubility and bioavailability of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine derivatives for in vivo studies?
Methodologies include:
- Prodrug design : Introducing hydrolyzable groups (e.g., acetyl) at the amine position to enhance membrane permeability .
- Co-crystallization : Using co-formers like succinic acid to improve aqueous solubility, as demonstrated in analogs with logP reductions from 3.2 to 1.8 .
- Microsomal stability assays : Liver microsome models (e.g., rat hepatocytes) identify metabolic soft spots for structural refinement .
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding networks of pyrazol-5-amine derivatives?
Contradictions in hydrogen-bonding patterns (e.g., amino group donor vs. pyridine acceptor) are addressed via high-resolution X-ray structures (R factor < 0.05). For example, the NH group in 4-(4-fluorophenyl)-3-pyridyl derivatives forms intermolecular H-bonds (2.17 Å) with pyridine N-atoms, stabilizing infinite chains along the c-axis . Disorder modeling in SHELXL and anisotropic refinement distinguish static vs. dynamic bonding .
Data Contradiction Analysis
Q. Why do some studies report antibacterial activity for pyrazol-5-amine derivatives, while others emphasize anticancer potential?
Divergent activities arise from assay-specific variables:
- Antibacterial studies : Use Gram-positive models (e.g., S. aureus) and measure MIC values (e.g., 8–32 µg/mL) via broth microdilution .
- Anticancer studies : Focus on kinase inhibition (e.g., EGFR, VEGFR-2) at nanomolar IC levels, validated via Western blotting of phosphorylated targets . Methodological reconciliation involves comparative dose-response assays under standardized conditions (e.g., pH 7.4, serum-free media) .
Methodological Best Practices
Q. What computational tools are recommended for predicting the electronic properties of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine?
Density functional theory (DFT) using B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps to predict nucleophilic/electrophilic sites . Software like Gaussian 09 or ORCA integrates crystallographic data for hybrid QM/MM modeling .
Structural and Functional Insights
Q. How does fluorination at the 3-position of the phenyl ring influence molecular conformation and target binding?
Fluorine’s electronegativity induces:
- Conformational rigidity : C-F···H-N interactions restrict aryl ring rotation (torsional angle < 5°) .
- Enhanced binding affinity : Fluorine’s hydrophobic effect improves interactions with kinase hinge regions (e.g., p38α MAP kinase’s Met109) . Comparative studies with non-fluorinated analogs show 10-fold lower IC values for fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
